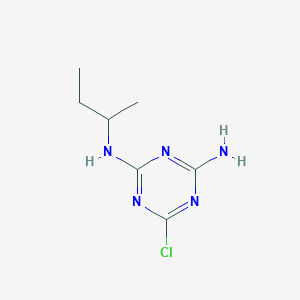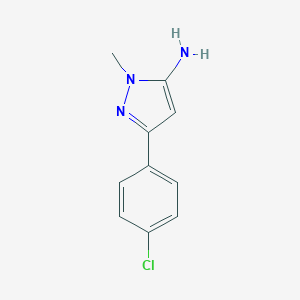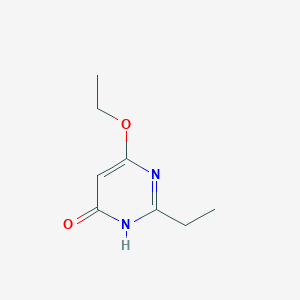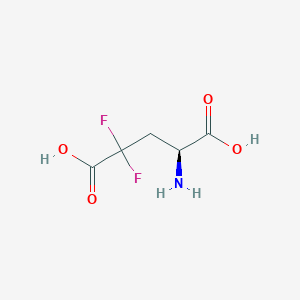
4,4-Difluoroglutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoroglutamic acid (DFG) is a non-proteinogenic amino acid that has gained significant attention in the scientific community due to its unique properties. It is a fluorinated analogue of glutamic acid, which is an important neurotransmitter in the central nervous system. DFG has been extensively studied for its potential applications in the fields of medicinal chemistry, biochemical research, and drug discovery.
Wirkmechanismus
4,4-Difluoroglutamic acid acts as a competitive inhibitor of glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is essential for cancer cell survival, and inhibition of this enzyme by 4,4-Difluoroglutamic acid results in the depletion of glutamate and glutamine, leading to cancer cell death. 4,4-Difluoroglutamic acid also inhibits the activity of other enzymes involved in glutamate metabolism, including glutamate dehydrogenase and glutamate synthase.
Biochemische Und Physiologische Effekte
4,4-Difluoroglutamic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of glutamate and glutamine in cancer cells, leading to decreased cell viability. 4,4-Difluoroglutamic acid has also been shown to reduce the levels of glutamate in the brain, which may have implications for the treatment of neurodegenerative diseases. Additionally, 4,4-Difluoroglutamic acid has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,4-Difluoroglutamic acid in lab experiments is its ability to selectively inhibit glutaminase activity. This makes it a useful tool for studying the role of glutaminase in cancer cell metabolism and for developing new anticancer drugs. However, one of the limitations of using 4,4-Difluoroglutamic acid in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are a number of future directions for the study of 4,4-Difluoroglutamic acid. One area of research is the development of new anticancer drugs based on 4,4-Difluoroglutamic acid and its derivatives. Another area of research is the study of 4,4-Difluoroglutamic acid's potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4,4-Difluoroglutamic acid and its potential applications in other areas of medicine and biotechnology.
Synthesemethoden
The synthesis of 4,4-Difluoroglutamic acid can be achieved through various methods, including chemical synthesis and enzymatic methods. The chemical synthesis of 4,4-Difluoroglutamic acid involves the reaction of glutamic acid with fluorine gas in the presence of a catalyst. Enzymatic methods involve the use of enzymes such as glutamate racemase and alanine racemase to convert L-glutamic acid to 4,4-Difluoroglutamic acid.
Wissenschaftliche Forschungsanwendungen
4,4-Difluoroglutamic acid has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery. It has been shown to have anticancer properties by inhibiting the activity of the enzyme glutaminase, which is essential for cancer cell survival. 4,4-Difluoroglutamic acid has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
130835-20-0 |
|---|---|
Produktname |
4,4-Difluoroglutamic acid |
Molekularformel |
C5H7F2NO4 |
Molekulargewicht |
183.11 g/mol |
IUPAC-Name |
(4S)-4-amino-2,2-difluoropentanedioic acid |
InChI |
InChI=1S/C5H7F2NO4/c6-5(7,4(11)12)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)(H,11,12)/t2-/m0/s1 |
InChI-Schlüssel |
LLRDKDQMMRICLM-REOHCLBHSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)C(C(=O)O)(F)F |
SMILES |
C(C(C(=O)O)N)C(C(=O)O)(F)F |
Kanonische SMILES |
C(C(C(=O)O)N)C(C(=O)O)(F)F |
Synonyme |
4,4-difluoroglutamic acid 4,4-F(2)Glu 4,4-F2Glu |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



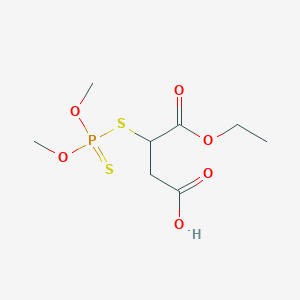
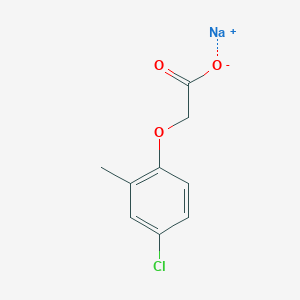
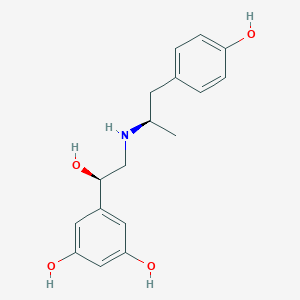
![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)
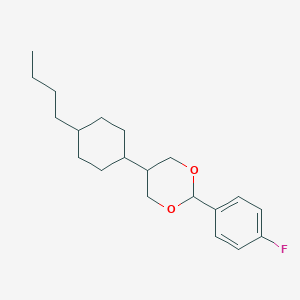
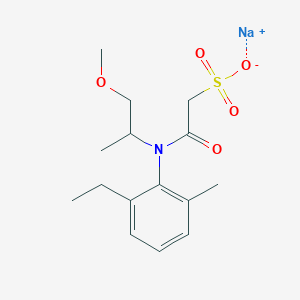
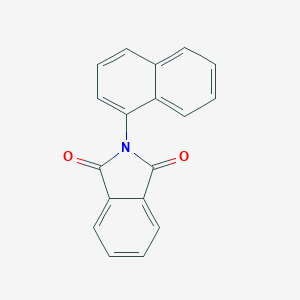
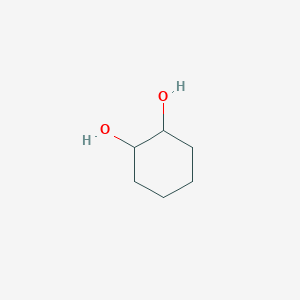
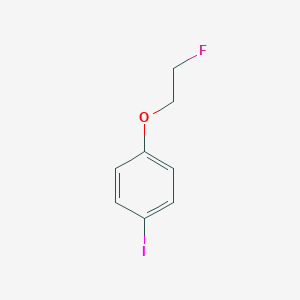
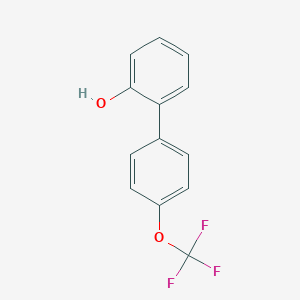
![(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one](/img/structure/B165014.png)
